4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
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Overview
Description
4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have a wide variety of biological activities , and some have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with various targets in the cell, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- 1-Phenyl-3-methyl-1H-pyrazol-5-ol
Uniqueness
4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(2-methylpyrazol-3-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(6-7-13-14)8-15-11-4-2-9(12)3-5-11/h2-7H,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDVYFRVXGBJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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